![molecular formula C8H5ClN2O3 B2393867 6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one CAS No. 77859-57-5](/img/structure/B2393867.png)
6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one
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Overview
Description
6-Chloro-5-nitro-2,3-dihydro-1H-indol-2-one (CNDI) is an indole derivative that has been studied extensively in the past decades due to its wide range of applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, CNDI has been studied for its potential therapeutic applications and its mechanism of action.
Scientific Research Applications
- Indole derivatives have been investigated for their antitumor effects. While specific studies on 6-Chloro-5-nitroindolin-2-one are limited, the indole scaffold is known for its potential in cancer therapy .
Anticancer Properties
Other Pharmacological Activities
Mechanism of Action
Target of Action
The primary target of 6-Chloro-5-nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular processes.
Mode of Action
6-Chloro-5-nitroindolin-2-one exhibits a dual mode of action. Firstly, it directly inhibits topoisomerase IV, preventing the enzyme from carrying out its role in DNA replication . Secondly, it undergoes reductive bioactivation, leading to the formation of damaging reactive species . This dual mode of action impairs resistance development, making the compound more effective against its targets.
Biochemical Pathways
The compound’s interaction with topoisomerase IV disrupts the normal DNA replication process, leading to DNA damage . This damage triggers an upregulation of bacteriophage-associated proteins, indicative of the DNA damage response . The compound’s reductive bioactivation also leads to the formation of reactive species that can cause further cellular damage .
Pharmacokinetics
This facilitates in vivo reduction, which could potentially impact the compound’s bioavailability and efficacy .
Result of Action
The inhibition of topoisomerase IV and the subsequent DNA damage lead to disruption of normal cellular processes, potentially causing cell death . The formation of damaging reactive species through reductive bioactivation can also contribute to cellular damage and death .
Action Environment
The action, efficacy, and stability of 6-Chloro-5-nitroindolin-2-one can be influenced by various environmental factors. It’s worth noting that the compound’s increased redox potentials facilitate in vivo reduction, suggesting that the compound’s action could be influenced by the redox environment within the body .
properties
IUPAC Name |
6-chloro-5-nitro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHHDJYQGADKEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-nitro-2,3-dihydro-1H-indol-2-one |
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